4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid
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Overview
Description
4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid is a chemical compound belonging to the class of imidazolidinones. This compound is characterized by the presence of a butyric acid moiety attached to an imidazolidinone ring. Imidazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid typically involves the reaction of butyric acid derivatives with imidazolidinone precursors. One common method involves the condensation of butyric acid with urea derivatives under acidic or basic conditions to form the imidazolidinone ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidazolidinone ring to its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyric acid moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives with various functional groups.
Scientific Research Applications
4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid involves its interaction with specific molecular targets in biological systems. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the imidazolidinone ring.
Comparison with Similar Compounds
4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid can be compared with other similar compounds, such as:
- 4-(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-butyric acid
- 4-(4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
- 4-(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
These compounds share the imidazolidinone core structure but differ in the nature of the substituents attached to the ring. The unique properties of this compound arise from the specific combination of the butyric acid moiety and the imidazolidinone ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-(2,5-dioxoimidazolidin-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c10-5-4-8-7(13)9(5)3-1-2-6(11)12/h1-4H2,(H,8,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEHTLIBCNQARC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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